molecular formula C22H42O4 B1619481 Octadecylsuccinic acid CAS No. 5693-14-1

Octadecylsuccinic acid

Cat. No. B1619481
CAS RN: 5693-14-1
M. Wt: 370.6 g/mol
InChI Key: ZPJDFKVKOFGAFV-UHFFFAOYSA-N
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Description

Octadecylsuccinic acid, also known as 2-Octadecylsuccinic acid, is a chemical compound with the molecular formula C22H42O4 . It has an average mass of 370.566 Da and a monoisotopic mass of 370.308319 Da .

Scientific Research Applications

Nanocluster Synthesis

Octadecylsuccinic acid (ODSA) has been utilized in the synthesis of stable copper nanoclusters. By employing Langmuir-Blodgett films of ODSA as a template, researchers created metallic Cu(0) clusters ranging from 3 to 10 nm in size. This application highlights the role of ODSA in facilitating the organization of nanoparticles in a controlled manner (Hemakanthi, Dhathathreyan & Ramasami, 2002).

Chromatography

In the field of chromatography, octadecylsilica, a derivative of ODSA, has been studied for its effectiveness in separating ionogenic substances. This research contributes to our understanding of the retention mechanisms of various substances on nonpolar stationary phases, demonstrating ODSA's relevance in analytical chemistry (Horváth, Melander & Molnár, 1977).

Biosynthesis of Signaling Molecules

ODSA is linked to the biosynthesis of octadecanoids like jasmonic acid in plants, which play a critical role in plant defense mechanisms against pathogens, herbivores, and environmental stressors. This application underscores the biochemical importance of ODSA in plant physiology and defense (Schaller, 2001).

Photometric Detection in Ion Chromatography

ODSA derivatives have been used in ion chromatography for the separation and photometric detection of inorganic anions. This highlights ODSA's utility in analytical methods for environmental and biological sample analysis (Takeuchi, Zein, Munaf & Miwa, 1996).

Chemical Synthesis

ODSA derivatives have been employed in chemical synthesis, such as in the preparation of chlorodifluoromethyl radicals. This application demonstrates ODSA's versatility in synthetic chemistry, facilitating the creation of various fluorinated compounds (Salomon & Zard, 2014).

Capillary Electrochromatography

In capillary electrochromatography, a novel stationary phase incorporating ODSA (octadecylsulfononated silica, ODSS) has been developed. This shows ODSA's application in enhancing separation efficiency and speed in chromatographic processes, offering advantages over traditional methods (Zhang & Rassi, 1998).

Plant Defense Mechanisms

Research has shown that compounds related to ODSA are involved in the octadecanoid pathway, crucial for plant defense. This pathway is triggered by various external stimuli, leading to the activation of defensive genes in plants. Understanding this mechanism opens avenues for agricultural applications, such as enhancing crop resistance to pests and diseases (Doares, Syrovets, Weiler & Ryan, 1995).

Liquid Chromatography of Peptides

ODSA derivatives have been used in the liquid chromatography of peptides, showcasing their role in the separation and analysis of complex biological molecules. This application is significant in both clinical and pharmaceutical research (Schaaper, Voskamp & Olieman, 1980).

Analysis of Biologically Active Constituents

In the pharmaceutical industry, ODSA derivatives have been employed for the chromatographic analysis of bioactive compounds in plants, demonstrating its importance in the quality control and research of herbal medicines (Inamdar, Yeole, Ghogare & Souza, 1996).

Future Directions

While specific future directions for Octadecylsuccinic acid are not mentioned in the search results, there is a growing interest in the catalytic reduction of carboxylic acid derivatives due to their potential in upgrading bio-based feedstocks . This suggests that Octadecylsuccinic acid and similar compounds may see increased research and application in the future.

properties

IUPAC Name

2-octadecylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h20H,2-19H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDFKVKOFGAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972365
Record name 2-Octadecylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecylsuccinic acid

CAS RN

5693-14-1
Record name 2-Octadecylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5693-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Hemakanthi, BU Nair, A Dhathathreyan - Journal of Chemical Sciences, 2000 - Springer
Cadmium sulphide (CdS) nanoparticles were grown by the reaction of sodium sulphide (Na 2 S) with Langmuir-Blodgett (LB) films of cadmium salts ofn-octadecylsuccinic acid (ODSU) …
G Hemakanthi, A Dhathathreyan, T Ramasami… - Thin solid films, 2001 - Elsevier
The influence of parameters on size of NiS particles formed at ambient temperatures by reacting Na 2 S with the nickel salt of octadecylsuccinic acid (ODSA) at the air/water interface …
G Hemakanthi, A Dhathathreyan… - Bulletin of Materials …, 2002 - Springer
… We report here the formation of Cu(0) metallic clusters by first forming copper complex of octadecylsuccinic acid (ODSA) at air/water interface, then carrying out sulphidation (S) using …
S Acharya, JP Hill, K Ariga - Advanced Materials, 2009 - Wiley Online Library
… with the nickel salt of octadecylsuccinic acid at the air/water … octadecylsuccinic acid were analyzed using BAM. In the absence of nickel cations in the subphase, octadecylsuccinic acid …
HR Baker, EG Shafrin, WA Zisman - The Journal of Physical …, 1952 - ACS Publications
The adsorption technique reported previously has been successfully extended tothe study of monolayers physically ad-sorbed onto platinum from aqueous solutions of a variety of types …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
K Ariga, Y Okahata - Journal of the American Chemical Society, 1989 - ACS Publications
Single-chain (C18Si), double-chain (2ClgSi), and triple-chain (3C18Si) amphiphiles havingtriethoxysilane head groups were prepared. A monolayer of dialkylsilane amphiphiles (…
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
S Bharati, RL Patience, SR Larter, G Standen… - Organic …, 1995 - Elsevier
The significance and validity of integrating data obtained from a variety of analytical techniques to understand, elucidate and model kerogen's complex chemical structure is reported …
EP Plueddemann - Proc. Water Harvesting Symp., 1975 - books.google.com
Sandy soil was treated effectively with an aqueous spray containing a polymer latex and a water repellent. The polymer latex served to bind the soil while the water repellent caused run …
Number of citations: 6 books.google.com
G Standen, RJ Boucher, G Eglinton, G Hansen… - Fuel, 1992 - Elsevier
Two physically separated, co-existing lithotypes of German brown coal (a structured ‘woody’ and an ‘amorphous’ lithotype) were subjected to ruthenium tetroxide (RuO 4 ) oxidation and …
Z Suiyar - Chemistry and Technology of Fuels and Oils, 1971 - Springer
According to the statistical data published in France, in 1969 the production of additives in France reached 147,862 tons. However, onIy 60,638 tons were used within the borders of …

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